1-(6-phenylpyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-phenylpyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide, also known as PPIC, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. PPIC belongs to the class of piperidine-based compounds, which have been extensively studied for their biological activities.
Wissenschaftliche Forschungsanwendungen
Novel Rho Kinase Inhibitor Synthesis
A study led by Wei et al. (2016) developed a scalable and facile synthetic process for a novel Rho kinase inhibitor, showcasing a compound with a structure somewhat similar to the queried chemical, which is under investigation for treating central nervous system disorders. This research highlights the compound's synthesis from 4-aminopyridine, emphasizing the importance of the pyridine and piperazine components in drug development (Wei et al., 2016).
Inhibition of Soluble Epoxide Hydrolase
Thalji et al. (2013) identified inhibitors of soluble epoxide hydrolase from high-throughput screening, with structures incorporating piperidine-4-carboxamide, demonstrating the critical role of the triazine heterocycle and phenyl group substitution for potency and selectivity. This research exemplifies the compound's potential in therapeutic applications through the modulation of epoxide levels in disease models (Thalji et al., 2013).
Alpha 1-Adrenoceptor Antagonists
Elworthy et al. (1997) explored arylpiperazines as alpha 1-adrenoceptor subtype-selective antagonists, where derivatives of piperazine demonstrated significant selectivity and affinity towards the alpha 1-AR subtype. This work underscores the versatility of piperazine derivatives in designing receptor-specific antagonists for potential therapeutic use (Elworthy et al., 1997).
Antiinflammatory Activity of Ibuprofen Analogs
Rajasekaran et al. (1999) synthesized N-hydroxy methyl derivative analogs of ibuprofen, including compounds with a piperidine structure, and evaluated their anti-inflammatory activity. This study demonstrates the chemical's relevance in developing new anti-inflammatory drugs (Rajasekaran et al., 1999).
Anticancer Potential
Kumar et al. (2013) evaluated piperazine-2,6-dione derivatives for their anticancer activity, indicating the potential therapeutic applications of piperazine derivatives in cancer treatment. This illustrates the compound's utility in the development of new anticancer agents (Kumar et al., 2013).
Eigenschaften
IUPAC Name |
1-(6-phenylpyridazin-3-yl)-N-pyridin-2-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c27-21(23-19-8-4-5-13-22-19)17-11-14-26(15-12-17)20-10-9-18(24-25-20)16-6-2-1-3-7-16/h1-10,13,17H,11-12,14-15H2,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWKKDXBQPIEEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=N2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-phenylpyridazin-3-yl)-N-(pyridin-2-yl)piperidine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.